BODIPY-cholesterol

説明

Historical Context and Development

The development of BODIPY-cholesterol emerged from the need to overcome limitations of earlier fluorescent cholesterol analogs, such as dehydroergosterol (DHE) and nitrobenzoxadiazole (NBD)-cholesterol, which suffered from low brightness, photobleaching, or mismatched membrane partitioning behavior. In 2008, researchers synthesized the first this compound by conjugating a boron dipyrromethene difluoride (BODIPY) fluorophore to carbon-24 of cholesterol’s aliphatic side chain. This innovation addressed critical gaps in live-cell imaging by providing a probe that mimicked cholesterol’s biophysical behavior while offering superior optical properties. The work built on earlier efforts by Robert Bittman and collaborators, who pioneered fluorescent sterol chemistry. By 2014, synthetic methods expanded to include Suzuki and Liebeskind-Srogl cross-coupling, enabling diverse this compound derivatives with red-shifted spectra for multiplex imaging.

Structural Design: BODIPY Fluorophore Integration

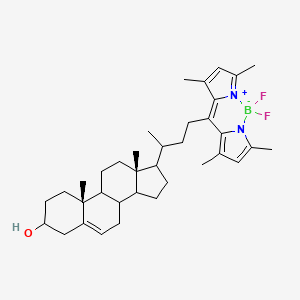

This compound’s structure (molecular formula: $$ \text{C}{36}\text{H}{51}\text{BF}2\text{N}2\text{O} $$) features a hydrophobic linkage between the sterol and fluorophore, preserving cholesterol’s membrane interactions. Key structural attributes include:

Molecular dynamics simulations confirmed that the BODIPY moiety aligns perpendicular to the bilayer normal in model membranes, mirroring cholesterol’s orientation. This design prevents artifactual clustering and ensures accurate reporting of sterol trafficking.

Key Advantages Over Traditional Probes

This compound outperforms conventional probes through three principal attributes:

1. Enhanced Photophysical Properties

| Parameter | This compound | NBD-Cholesterol | Dehydroergosterol |

|---|---|---|---|

| Extinction coefficient | ~80,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ | ~10,000 M⁻¹cm⁻¹ |

| Quantum yield | 0.9 | 0.2 | 0.03 |

| Photostability | High (>1 hour) | Moderate | Low |

2. Accurate Membrane Partitioning

this compound preferentially partitions into liquid-ordered domains, unlike NBD-cholesterol, which favors disordered phases. In ternary lipid mixtures (e.g., DPPC/DOPC/cholesterol), this compound enriches in cholesterol-rich regions with >80% selectivity, enabling precise domain mapping.

3. Compatibility with Advanced Imaging

- Time-lapse microscopy : Enables real-time tracking of sterol flux in living cells at nanomolar concentrations.

- STED microscopy : Resolves subdiffraction-limited cholesterol clusters in plasma membranes.

- Flow cytometry : Quantifies cholesterol efflux kinetics in spermatozoa and macrophages.

The probe’s modular design allows customization. For example, hexyl linkers between BODIPY and cholesterol shift partitioning toward liquid-ordered domains, while direct conjugation favors disordered phases. This tunability supports diverse applications, from studying Niemann-Pick Type C disease to quantifying ATP-binding cassette transporter activity.

特性

IUPAC Name |

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-SJIMSOPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cross-Coupling Strategies: Suzuki and Liebeskind-Srogl Reactions

A convergent synthetic approach utilizing Suzuki and Liebeskind-Srogl cross-coupling reactions has been developed to construct this compound conjugates with diverse BODIPY scaffolds. The method involves two key intermediates:

-

Cholesterol-phenyl boronic acid (13) : Synthesized via palladium-catalyzed borylation of bromophenyl-cholesterol derivative 11 using bis(pinacolato)diboron (BPin), yielding pinacol boronate ester 12 (66% yield), followed by oxidative cleavage with NaIO (77% yield).

-

BODIPY halides (14, 15) : Prepared via functionalization of BODIPY cores with halogen substituents (e.g., bromine or iodine).

The Liebeskind-Srogl cross-coupling between 13 and BODIPY iodide 14 produced conjugate 2 in 22% yield, with concomitant removal of the tetrahydropyran (THP) protecting group. Similarly, Suzuki coupling of 12 with BODIPY boronic ester 15 yielded conjugate 3 (45% yield after THP deprotection). Despite moderate yields, these methods enable structural diversity by varying BODIPY substituents (e.g., phenyl, thiophene).

Key Challenges:

Early Ester-Linked Conjugates and Limitations

Initial syntheses employed ester linkages between cholesterol and BODIPY, but these analogs exhibited poor membrane integration. For example:

-

Compound 1 : Synthesized from bisnorcholenic acid (8 ) via THP protection, reduction (LiAlH), Dess-Martin oxidation, and Wittig olefination to form terminal alkene 10 (63% yield over four steps). Esterification with BODIPY-carboxylic acid yielded a conjugate that disrupted lipid packing in monolayers.

This underscored the necessity of non-polar linkers for mimicking cholesterol behavior.

Non-Polar Single-Bond Linker Synthesis

To address ester limitations, a direct C–C bond linkage strategy was developed:

-

Intermediate 9 : THP-protected cholesterol-alcohol, synthesized via LiAlH reduction of bisnorcholenic acid derivative 8 .

-

Aldehyde 17 : Dess-Martin oxidation of 9 , followed by Wittig olefination to form alkene 10 .

-

BODIPY coupling : Cross-coupling reactions (Suzuki/Liebeskind-Srogl) introduced BODIPY without heteroatoms in the linker.

This approach produced analogs (e.g., 2 , 3 , 5 ) with cholesterol-like membrane partitioning and efflux properties.

Critical Reaction Optimization Steps

Borylation and Cross-Coupling Conditions

Purification and Characterization

-

Recrystallization : Intermediate 10 was purified via EtOAc recrystallization, avoiding column chromatography.

-

NMR and MS : H, C, and F NMR confirmed structural integrity, while mass spectrometry validated molecular weights.

Comparative Analysis of Synthetic Methods

Applications Informing Synthesis Design

化学反応の分析

Types of Reactions

BODIPY-cholesterol primarily undergoes reactions typical of cholesterol and BODIPY compounds. These include:

Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescent properties.

Substitution: The BODIPY group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving BODIPY.

Acylating agents: Used for linking BODIPY to cholesterol.

Major Products Formed

The major product formed from these reactions is this compound itself, which is used for various analytical and research purposes .

科学的研究の応用

Cholesterol Trafficking and Membrane Dynamics

BODIPY-cholesterol closely mimics the behavior of natural cholesterol, making it an ideal tool for studying cholesterol trafficking within cells. Research has shown that this compound can effectively label cellular membranes, allowing for real-time observation of cholesterol distribution and dynamics.

- Case Study : A study demonstrated that this compound partitions into lipid rafts and microdomains within the plasma membrane. This was evidenced by fluorescence microscopy, where this compound showed similar partitioning behavior to radiolabeled cholesterol in various cellular contexts .

| Study | Findings |

|---|---|

| Hölttä-Vuori et al. (2008) | This compound labels plasma membrane and intracellular structures over time, indicating dynamic trafficking. |

| Ariola et al. (2008) | This compound exhibited affinity for detergent-resistant membranes, supporting its role in studying lipid microdomains. |

Cholesterol Efflux Measurement

This compound is widely used to measure cholesterol efflux from cells, particularly in studies related to atherosclerosis and cardiovascular health. Its fluorescent nature allows for sensitive detection and quantification of cholesterol loss.

- Case Study : A novel assay using this compound was developed to quantify cholesterol efflux from spermatozoa during capacitation. This assay was validated against mass spectrometry results, showing comparable efficacy in measuring cholesterol dynamics .

| Assay Type | Sensitivity | Comparison Method |

|---|---|---|

| This compound Assay | High sensitivity; reliable for viable cells | Compared with mass spectrometry and filipin labeling |

In Vivo Studies

This compound has been successfully utilized in live animal models to study lipid metabolism and absorption processes. Its fluorescent properties enable researchers to track cholesterol dynamics in real-time within living organisms.

- Case Study : In zebrafish models, this compound was used to visualize intravascular cholesterol metabolism. The incorporation of this fluorescent probe allowed for the assessment of dietary impacts on cholesterol absorption and distribution within the organism .

| Model Organism | Application | Outcome |

|---|---|---|

| Zebrafish | Intravascular cholesterol metabolism study | Effective visualization of dietary impacts on cholesterol levels |

High-Throughput Screening

The simplicity of the this compound assay makes it suitable for high-throughput screening applications in pharmaceutical research, particularly for compounds targeting cholesterol metabolism.

- Case Study : Research highlighted the use of this compound for screening large serum samples to establish correlations between cholesterol efflux and atherosclerosis risk factors. The assay's reproducibility and efficiency were noted as significant advantages .

| Screening Type | Efficiency | Key Findings |

|---|---|---|

| High-throughput screening | Excellent reproducibility (r² = 0.98) | Correlation established between efflux levels and cardiovascular health indicators |

作用機序

BODIPY-cholesterol exerts its effects by integrating into cellular membranes, mimicking the behavior of natural cholesterol. The BODIPY fluorophore allows for the visualization of cholesterol distribution and movement within cells using fluorescence microscopy. This compound is particularly useful for studying cholesterol efflux and the role of cholesterol in cellular processes .

類似化合物との比較

Comparison with Similar Compounds

BODIPY-Cholesterol vs. NBD-Cholesterol

NBD-cholesterol (7-nitrobenz-2-oxa-1,3-diazolyl-cholesterol) is another fluorescent cholesterol derivative. Key differences include:

- Fluorophore location : NBD’s fluorophore is attached to the sterol’s hydroxyl group, altering its membrane orientation, whereas BODIPY’s side-chain linkage preserves natural cholesterol positioning .

- Photostability : this compound exhibits superior resistance to photobleaching compared to NBD .

- Membrane integration : NBD-cholesterol may disrupt membrane packing due to its polar fluorophore, while this compound mimics native cholesterol’s behavior in model membranes .

Table 1 : Comparative Properties of Fluorescent Cholesterol Analogs

| Property | This compound | NBD-Cholesterol |

|---|---|---|

| Fluorophore Position | Carbon-24 (side chain) | Hydroxyl group (polar head) |

| Excitation/Emission (nm) | 480/508 | 465/535 |

| Photostability | High | Moderate |

| Membrane Perturbation | Minimal | Moderate |

| Applications | Live-cell imaging, efflux assays | Limited to short-term imaging |

This compound vs. CHIM-L

CHIM-L (cholesterol-based imaging probe with Alexa Fluor 405) is a synthetic analog designed for superior plasma membrane labeling:

- Membrane staining : CHIM-L shows brighter plasma membrane localization due to its external fluorophore attachment, whereas this compound’s acyl-chain-embedded label reduces surface visibility .

- Intracellular distribution : this compound accumulates more prominently in late endosomes/lysosomes under drug-induced conditions (e.g., U18666A treatment), similar to natural cholesterol .

- Efflux correlation : Both analogs exhibit cholesterol-like efflux behavior, but this compound is preferred for quantifying active transport due to its lower interference with membrane dynamics .

This compound vs. Radiolabeled Cholesterol ($^3$H-Cholesterol)

Traditional $^3$H-cholesterol remains a gold standard for efflux assays, but this compound offers distinct advantages:

- Sensitivity : this compound detects higher efflux rates due to its brighter fluorescence and reduced steric hindrance .

- Safety : Eliminates radiation hazards, enabling high-throughput screening .

- Correlation : Studies show strong agreement between this compound and $^3$H-cholesterol efflux measurements ($r^2 > 0.85$) when using apoB-depleted serum .

Table 2 : Efflux Efficiency Comparison in Macrophages

| Condition | This compound Efflux (%) | $^3$H-Cholesterol Efflux (%) |

|---|---|---|

| apoA-I (10 µg/mL) | 35.2 ± 2.1 | 22.4 ± 1.8 |

| HDL$_3$ (50 µg/mL) | 28.6 ± 1.9 | 18.3 ± 1.5 |

| 2% apoB-depleted serum | 41.7 ± 3.0 | 30.1 ± 2.4 |

Data adapted from Sankaranarayanan et al. (2011) and Hsiao et al. (2020) .

Limitations of this compound

- Overestimation in efflux assays: The probe’s higher sensitivity may detect passive cholesterol leakage from non-viable cells, necessitating viability sorting via flow cytometry .

- Substrate preference : In LCAT (lecithin-cholesterol acyltransferase) assays, this compound is esterified 4-fold slower than $^3$H-cholesterol due to steric clashes in the enzyme’s active site .

生物活性

BODIPY-cholesterol is a fluorescent cholesterol analog that has gained significant attention in biological research due to its ability to mimic the behavior of natural cholesterol within cellular systems. This article explores the biological activity of this compound, detailing its applications in studying cholesterol efflux, cellular trafficking, and interactions with various cellular components.

Overview of this compound

This compound (BChol) is synthesized by attaching a BODIPY fluorophore to the cholesterol molecule. This modification allows for real-time visualization and quantification of cholesterol dynamics in living cells without significantly altering the natural properties of cholesterol itself. The unique fluorescence characteristics of BChol make it a powerful tool for investigating cholesterol metabolism, transport, and efflux mechanisms.

Applications in Cholesterol Efflux Studies

This compound has been extensively utilized to study cholesterol efflux, particularly in macrophages and spermatozoa. Its application has led to several significant findings:

- Cholesterol Efflux Measurement : BChol serves as a sensitive probe for assessing ABCA1-mediated cholesterol efflux. Studies have shown that the efflux of BChol correlates well with traditional methods using radiolabeled cholesterol, but with greater sensitivity and ease of use .

- Flow Cytometric Assays : A novel flow cytometric assay employing BChol has been developed to measure cholesterol efflux from spermatozoa during in vitro capacitation. This assay demonstrated a significant loss of BChol from spermatozoa exposed to capacitating media compared to non-capacitating controls, validating its effectiveness in quantifying cholesterol dynamics .

Table 1: Comparison of this compound and Traditional Methods

| Feature | This compound | [3H] Cholesterol |

|---|---|---|

| Sensitivity | High | Moderate |

| Ease of Use | Simple fluorescence measurement | Requires complex procedures |

| Application Range | Broad (macrophages, sperm) | Limited |

| Reproducibility | Excellent (CV < 10%) | Variable |

Cellular Trafficking Studies

This compound is also instrumental in studying the intracellular trafficking of cholesterol. Research indicates that BChol closely mimics the membrane partitioning and trafficking properties of natural cholesterol:

- Visualization in Live Cells : Time-lapse imaging studies using BChol have shown its ability to track sterol movement within cellular compartments. For instance, upon injection into zebrafish embryos, BChol was found to localize effectively within sterol-enriched brain regions without disrupting normal development .

- Colocalization Studies : In astrocytes, BChol has been used to assess the intracellular accumulation of cholesterol. Recent studies indicated increased colocalization of BChol with lysosomal markers in aged astrocytes, suggesting impaired cholesterol transport mechanisms in aging processes .

Case Studies

- Sperm Capacitation : A study involving boar spermatozoa utilized BChol to demonstrate that specific capacitating conditions led to significant cholesterol efflux. The results indicated that conditions promoting tyrosine phosphorylation correlated with enhanced BChol loss, highlighting the role of signaling pathways in regulating cholesterol dynamics during capacitation .

- Macrophage Cholesterol Handling : In macrophages treated with cAMP, researchers found that BChol efflux was significantly enhanced when exposed to lipid-free apo A-I and human HDL3. This study emphasized the utility of BChol for high-throughput screening of serum samples for assessing cardiovascular risk related to cholesterol metabolism .

Q & A

Q. How does BODIPY-cholesterol enable real-time tracking of cholesterol dynamics in live cells?

this compound combines the fluorescent BODIPY fluorophore (excitation/emission: 480/508 nm) with cholesterol’s structural properties, allowing visualization of cholesterol distribution and movement in live cells. Its lipophilic nature ensures integration into lipid membranes, while fluorescence permits imaging via confocal microscopy or flow cytometry. Methodologically, cells are incubated with 0.5–5 µM this compound for 10–20 minutes at 37°C, followed by washing to remove excess dye. The probe’s fluorescence intensity correlates with membrane cholesterol content, enabling quantification of efflux or uptake .

Q. What experimental protocols optimize this compound labeling for flow cytometry?

Key steps include:

- Dissolving this compound in DMSO (1–10 mM stock) and diluting to 0.4–5 µM in cell media .

- Co-staining with viability markers like propidium iodide (PI) to exclude dead cells, as intracellular labeling in non-viable cells can skew results .

- Using phenol red-free media to minimize background fluorescence .

- Validating labeling efficiency via time-course experiments (e.g., 2–4 hours for macrophages) to ensure membrane saturation without cytotoxicity .

Q. How does this compound compare to isotopic labeling for studying cholesterol efflux?

Unlike radioactive isotopes (e.g., ³H-cholesterol), this compound offers spatial resolution via fluorescence microscopy and avoids radiation hazards. However, its efflux kinetics may differ slightly due to structural modifications. For example, in RAW 264.7 macrophages, this compound efflux peaks at 2 hours, correlating with ABCA1-mediated transport, whereas isotopic methods require longer incubation .

Advanced Research Questions

Q. How can researchers resolve conflicting this compound efflux data across cell lines?

Contradictions often arise from cell-specific factors:

- ApoE isoforms : Aggressive prostate cancer cells (ApoE2/E4) retain more this compound in membranes due to impaired efflux, while non-aggressive lines (ApoE3) show efficient efflux .

- Membrane integrity : Use PI or similar dyes to exclude cells with compromised membranes, which may artifactually retain intracellular fluorescence .

- Efflux mediators : Validate results with siRNA knockdown of cholesterol transporters (e.g., ABCA1, NPC1) to confirm mechanistic relevance .

Q. What strategies mitigate intracellular labeling artifacts in this compound experiments?

Intracellular fluorescence can confound membrane-specific measurements. Solutions include:

- Short incubation times : Limit labeling to 10–20 minutes to prioritize membrane integration over internalization .

- Temperature control : Perform experiments at 4°C to inhibit endocytosis, isolating membrane-bound fluorescence .

- Pharmacological inhibitors : Use methyl-β-cyclodextrin to extract membrane cholesterol selectively, distinguishing surface vs. intracellular pools .

Q. How does this compound inform cholesterol trafficking in disease models?

In Niemann-Pick type C (NPC) cells, this compound accumulates in late endosomes due to NPC1 deficiency. Advanced methods include:

- Time-lapse microscopy : Track endosomal mobility via frame-by-frame colocalization analysis (Pearson coefficient) .

- Colocalization markers : Use LysoTracker or Rab7-GFP to identify stalled endosomes .

- Quantitative imaging : Measure fluorescence intensity per cell using ImageJ, normalized to background and cell area .

Q. What are the limitations of this compound in studying cholesterol-protein interactions?

While this compound mimics natural cholesterol in membrane integration, its BODIPY moiety may sterically hinder binding to certain receptors (e.g., Patched in Hedgehog signaling). Controls to validate physiological relevance include:

- Competition assays : Compare this compound localization with native cholesterol using filipin staining .

- Functional assays : Assess downstream signaling (e.g., Smoothened activation in Hedgehog pathways) to confirm probe bioactivity .

Methodological Best Practices

- Storage : Aliquot this compound in inert solvents (e.g., DMSO), store at -80°C for ≤1 month, and avoid freeze-thaw cycles .

- Quantification : Normalize fluorescence to protein content or cell count to account for variability .

- Controls : Include untreated cells and cholesterol-depletion controls (e.g., cyclodextrin treatment) to establish baseline signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。